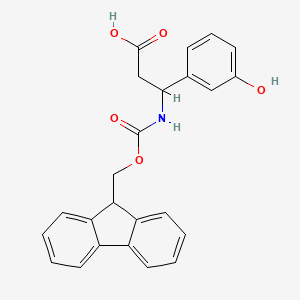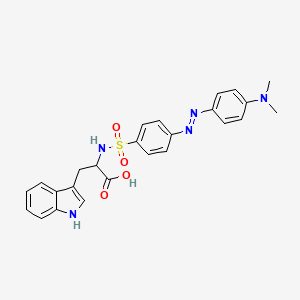
(R)-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a complex organic compound that belongs to the class of quinuclidine derivatives This compound is characterized by its unique structure, which includes a quinuclidine core linked to a tetrahydroisoquinoline moiety through a carbonyl group The presence of the 1-oxide functional group further adds to its chemical diversity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Quinuclidine Core: The quinuclidine core can be introduced through a nucleophilic substitution reaction, where a suitable quinuclidine derivative reacts with the tetrahydroisoquinoline intermediate.
Oxidation to Form the 1-Oxide: The final step involves the oxidation of the quinuclidine nitrogen to form the 1-oxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide back to the parent quinuclidine compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent quinuclidine compound.
Substitution: Various substituted quinuclidine derivatives.
科学的研究の応用
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of quinuclidine derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
類似化合物との比較
Similar Compounds
Quinuclidine: The parent compound without the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline: The core structure without the quinuclidine moiety.
Quinuclidine N-Oxide: The quinuclidine core with the 1-oxide functional group but without the tetrahydroisoquinoline moiety.
Uniqueness
®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the quinuclidine and tetrahydroisoquinoline moieties, along with the 1-oxide functional group, makes it a versatile compound with diverse applications.
This detailed article provides a comprehensive overview of ®-3-(((S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl) 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O3/c26-23(28-21-16-25(27)14-11-18(21)12-15-25)24-13-10-17-6-4-5-9-20(17)22(24)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2 |
InChIキー |
PNHAPLMCCXMFAI-UHFFFAOYSA-N |
正規SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
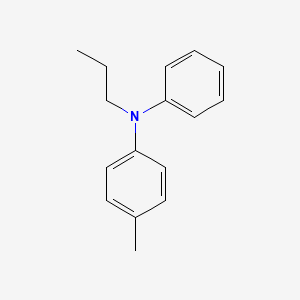
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)
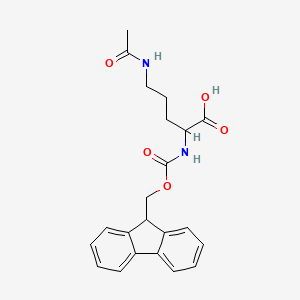

![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
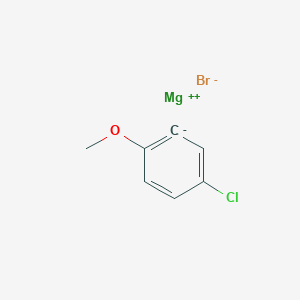
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
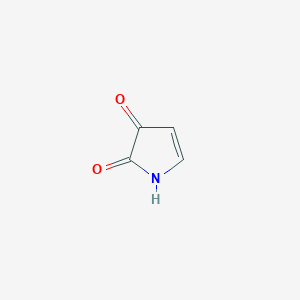
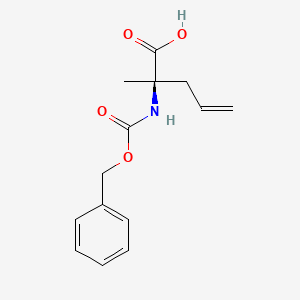

![[4-[[5-[4-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B13398499.png)
